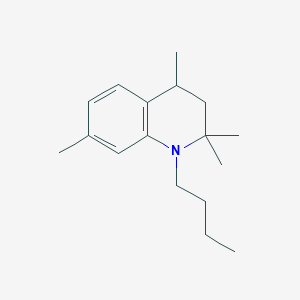
1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the alkylation of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline with butyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline: Lacks the butyl group, which may affect its reactivity and applications.
1-Butyl-2,2,4,7-tetramethylquinoline: Similar structure but without the tetrahydro component, leading to different chemical and biological properties.
1-Butyl-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroisoquinoline: An isomer with a different arrangement of atoms, resulting in distinct characteristics.
Propriétés
Numéro CAS |
400765-31-3 |
|---|---|
Formule moléculaire |
C17H27N |
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
1-butyl-2,2,4,7-tetramethyl-3,4-dihydroquinoline |
InChI |
InChI=1S/C17H27N/c1-6-7-10-18-16-11-13(2)8-9-15(16)14(3)12-17(18,4)5/h8-9,11,14H,6-7,10,12H2,1-5H3 |
Clé InChI |
IVAKCYXPYGBUEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=CC(=C2)C)C(CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)
![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
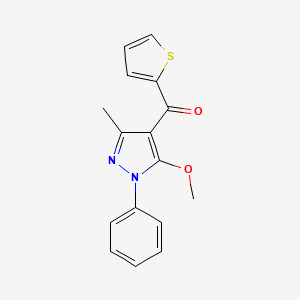
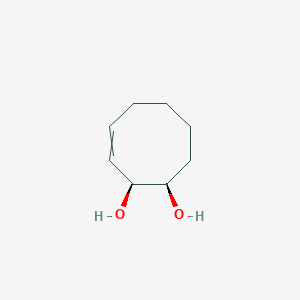

![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
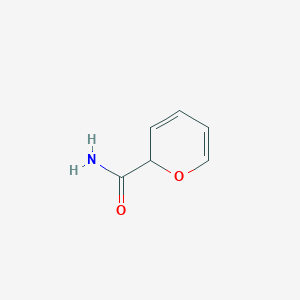
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
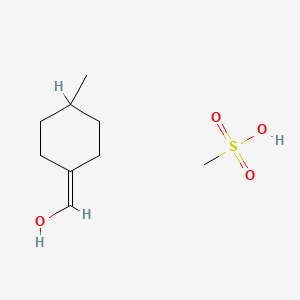
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
